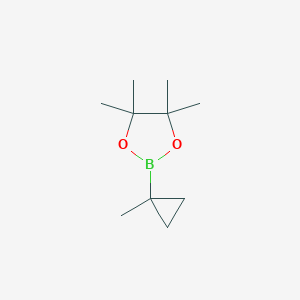![molecular formula C12H12N2O3 B041844 N-[1H-Indol-3-YL-acetyl]glycin-Säure CAS No. 13113-08-1](/img/structure/B41844.png)
N-[1H-Indol-3-YL-acetyl]glycin-Säure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indolyl derivatives like N-[1H-Indol-3-yl-acetyl]glycine acid often involves complex reactions. For example, indole-3-acetylglutamate was isolated from seeds of Glycine max L. through gas chromatography/mass spectrometry of the bis-methyl ester, showcasing one method of synthesizing indole-related compounds (Epstein, Baldi, & Cohen, 1986). Another approach involves the reaction of indolyl boronic acid with glyoxylic acid using chiral methylbenzylamine as the chiral auxiliary, demonstrating a method for synthesizing optically active α-indolyl N-substituted glycines with high diastereoselectivity (Jiang, Yang, & Gu, 2001).
Molecular Structure Analysis
The molecular structure of compounds like N-[1H-Indol-3-yl-acetyl]glycine acid can be elucidated using various spectroscopic techniques. The structure of related compounds has been determined through extensive spectroscopic analysis, including 1D- and 2D-NMR (HSQC, HMBC, and COSY) and MS experiments, which helps in understanding the complex molecular architecture of these compounds (Luo et al., 2013).
Chemical Reactions and Properties
Indolyl derivatives engage in various chemical reactions, offering insights into their chemical behavior. For example, the Friedel-Crafts reaction of indoles with an N-tert-butanesulfinylimino ester presents an efficient method for the synthesis of highly enantiomerically enriched alpha-(3-indolyl)glycines, highlighting the chemical reactivity of indole-containing compounds (Ji & Xu, 2010).
Physical Properties Analysis
The physical properties of N-[1H-Indol-3-yl-acetyl]glycine acid and similar compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. A crystal-state structural analysis of N-monochloroacetylated glycines, for instance, provides valuable information about the preferred crystal-state and solution conformations, contributing to our understanding of the physical characteristics of these compounds (Valle et al., 1986).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich „N-[1H-Indol-3-YL-acetyl]glycin-Säure“, haben eine signifikante antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A und CoxB3-Virus .
Entzündungshemmende Eigenschaften
Indol-Derivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Sie könnten möglicherweise zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antikrebsanwendungen
Indol-Derivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Es wurde festgestellt, dass sie zytotoxische Wirkungen auf Krebszellen haben, was sie zu potenziellen Kandidaten für Antikrebsmittel macht .
Anti-HIV-Aktivität
Einige Indol-Derivate haben eine Anti-HIV-Aktivität gezeigt. Dies deutet darauf hin, dass „this compound“ und ähnliche Verbindungen möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnten .
Antioxidative Eigenschaften
Indol-Derivate sind bekannt für ihre antioxidativen Eigenschaften. Sie können dazu beitragen, die Zellen des Körpers vor Schäden durch freie Radikale zu schützen .
Antibakterielle Aktivität
Indol-Derivate haben eine antimikrobielle Aktivität gezeigt, was auf ihre potenzielle Verwendung bei der Bekämpfung verschiedener bakterieller und Pilzinfektionen hindeutet .
Antidiabetische Anwendungen
Indol-Derivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen. Es wurde festgestellt, dass sie antidiabetische Eigenschaften haben, die bei der Kontrolle des Blutzuckerspiegels von Vorteil sein könnten .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das durch den Abbau von Tryptophan in höheren Pflanzen gebildet wird . Dies deutet darauf hin, dass „this compound“ möglicherweise Anwendungen in der Pflanzenwachstumsregulation haben könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
N-[1H-Indol-3-YL-acetyl]glycine acid primarily targets the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes are involved in the biosynthesis of tryptophan, an essential amino acid .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that N-[1H-Indol-3-YL-acetyl]glycine acid may interact with its targets, leading to changes in their activity and subsequent effects on cellular processes .
Biochemical Pathways
Given its targets, it is likely involved in thetryptophan biosynthesis pathway . Changes in this pathway can have downstream effects on protein synthesis and other cellular processes.
Result of Action
Given its targets, it may influence the production of tryptophan and subsequently affect protein synthesis .
Eigenschaften
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?
A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



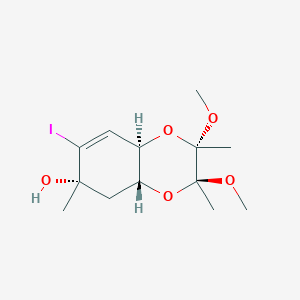
![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
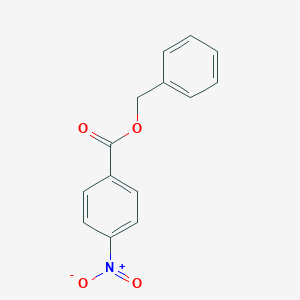
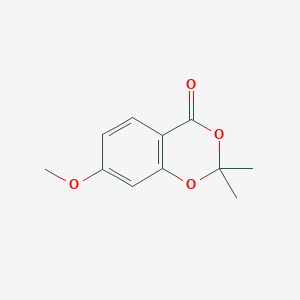
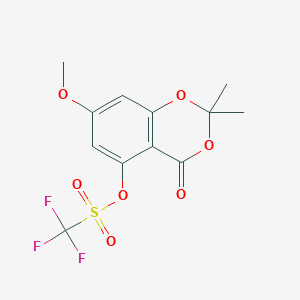
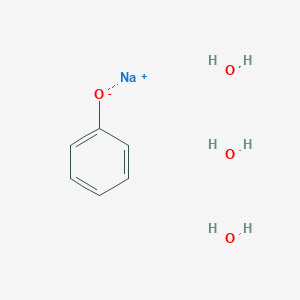
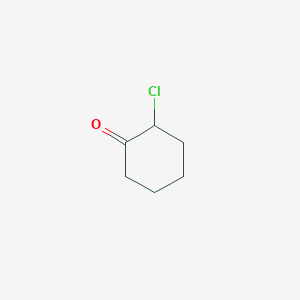
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)


